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molecular formula C13H16FNO2 B8499286 2-(2,6-Dimethylmorpholin-4-yl)-5-fluorobenzaldehyde

2-(2,6-Dimethylmorpholin-4-yl)-5-fluorobenzaldehyde

Cat. No. B8499286
M. Wt: 237.27 g/mol
InChI Key: RNUQESWOTDOHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208490B2

Procedure details

In a manner similar to that described in Example 1 (Step 1) cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde and trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde are obtained in 24% and 6% yields as a yellow solid and a yellow oil, respectively. Cis-isomer: 1H NMR (400 MHz, CDCl3) δ 10.37, 7.50, 7.31–7.24, 7.14, 7.12, 3.97–3.86, 3.00, 2.64, 1.24; and trans-isomer: 1H NMR (400 MHz, CDCl3) δ 10.45, 7.50, 7.14, 7.12, 4.27–4.17, 3.07, 2.76, 2.74, 1.35.
Name
cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[O:7][C@@H:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:10]=2[CH:11]=[O:12])[CH2:3]1.C[C@H]1O[C@H](C)CN(C2C=CC(F)=CC=2C=O)C1>>[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:10]=2[CH:11]=[O:12])[CH2:3]1

Inputs

Step One
Name
cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CN(C[C@@H](O1)C)C1=C(C=O)C=C(C=C1)F
Step Two
Name
trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CN(C[C@H](O1)C)C1=C(C=O)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in 24% and 6%
CUSTOM
Type
CUSTOM
Details
yields as a yellow solid

Outcomes

Product
Name
Type
Smiles
CC1CN(CC(O1)C)C1=C(C=O)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07208490B2

Procedure details

In a manner similar to that described in Example 1 (Step 1) cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde and trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde are obtained in 24% and 6% yields as a yellow solid and a yellow oil, respectively. Cis-isomer: 1H NMR (400 MHz, CDCl3) δ 10.37, 7.50, 7.31–7.24, 7.14, 7.12, 3.97–3.86, 3.00, 2.64, 1.24; and trans-isomer: 1H NMR (400 MHz, CDCl3) δ 10.45, 7.50, 7.14, 7.12, 4.27–4.17, 3.07, 2.76, 2.74, 1.35.
Name
cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[O:7][C@@H:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:10]=2[CH:11]=[O:12])[CH2:3]1.C[C@H]1O[C@H](C)CN(C2C=CC(F)=CC=2C=O)C1>>[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:10]=2[CH:11]=[O:12])[CH2:3]1

Inputs

Step One
Name
cis-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CN(C[C@@H](O1)C)C1=C(C=O)C=C(C=C1)F
Step Two
Name
trans-2-(2,6-dimethylmorpholin-4-yl)-5-fluorobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CN(C[C@H](O1)C)C1=C(C=O)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in 24% and 6%
CUSTOM
Type
CUSTOM
Details
yields as a yellow solid

Outcomes

Product
Name
Type
Smiles
CC1CN(CC(O1)C)C1=C(C=O)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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